1-benzyl-1H-indole-2-carbohydrazide
Overview
Description
1-benzyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications . This compound, in particular, has garnered interest for its potential use in various scientific research fields.
Biochemical Analysis
Biochemical Properties
1-benzyl-1H-indole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also have similar effects . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . Therefore, it is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to interact with membrane transporters, such as P-glycoprotein, which can influence their cellular accumulation and localization . The distribution of this compound within different tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize within the mitochondria, where they can influence mitochondrial function and apoptosis . The subcellular localization of this compound can determine its interactions with specific biomolecules and its overall biological effects.
Preparation Methods
The synthesis of 1-benzyl-1H-indole-2-carbohydrazide typically involves the reaction of 1-benzyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction yields the desired carbohydrazide product, which can be purified through recrystallization.
Chemical Reactions Analysis
1-benzyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive indole derivatives.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
1-benzyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
- 1-benzyl-1H-indole-3-carbohydrazide
- 1-benzyl-1H-indole-2-carboxylic acid
- 1-benzyl-1H-indole-2-carboxamide
These compounds share a similar indole core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzylindole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-18-16(20)15-10-13-8-4-5-9-14(13)19(15)11-12-6-2-1-3-7-12/h1-10H,11,17H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZQAOTDBMLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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